6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid
Description
Properties
IUPAC Name |
6-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-2-3-9-8(6-7)4-5-12-10(9)11(13)14/h2-3,6,10,12H,4-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCWQUIOZISURE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(NCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid typically involves multicomponent reactions. One common method is the Pictet-Spengler cyclization, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Carboxylic Acid Derivative Reactions
The carboxylic acid group at position 1 undergoes typical acid-catalyzed transformations:
These reactions are critical for modifying solubility and bioactivity profiles. For example, esterification with p-toluenesulfonic acid (PTSA) in methanol efficiently produces the methyl ester .
Oxidative Reactions
Oxidation targets both the tetrahydroisoquinoline core and substituents:
Ring Oxidation
-
Treatment with NaIO₄ oxidizes the tetrahydro ring to a dihydroisoquinoline system, forming 6-methyl-3,4-dihydroisoquinoline-1-carboxylic acid (76% yield) .
-
Further oxidation with KMnO₄ in acidic conditions yields 6-methylisoquinoline-1-carboxylic acid , though this reaction requires controlled conditions to avoid over-oxidation .
Side-Chain Oxidation
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The methyl group at position 6 undergoes oxidation to a hydroxymethyl derivative using SeO₂/H₂O₂ (55% yield) .
Coordination Chemistry
6-Me-THIQ-1-COOH acts as a polydentate ligand for transition metals, forming stable complexes:
| Metal Ion | Ligand Ratio | Geometry | Application | Reference |
|---|---|---|---|---|
| Cu²⁺ | 1:2 | Octahedral | Enantioselective catalysis | |
| Co³⁺ | 1:3 | Trigonal | NMR studies (conformational) | |
| Fe³⁺ | 1:2 | Tetrahedral | Michael addition catalysis |
These complexes exhibit catalytic activity in asymmetric synthesis, such as promoting nitroaldol additions with enantiomeric excess (ee) up to 78% .
Cyclization and Lactone Formation
Under acidic or thermal conditions, 6-Me-THIQ-1-COOH undergoes intramolecular cyclization:
-
Heating with PTSA in toluene produces a spirolactone via dehydration (Scheme 1) .
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Reaction with ethyl chloroformate yields 3H-oxazolo[4,3-a]isoquinolin-3-one , a bicyclic lactam (62% yield) .
Biological Activity Modulation
While not a direct reaction, structural modifications correlate with bioactivity changes:
| Derivative | Activity | Mechanism | Reference |
|---|---|---|---|
| Methyl Ester | Enhanced membrane permeability | Esterase-mediated hydrolysis | |
| Cu²⁺ Complex | Antibacterial (MIC: 8 µg/mL) | Reactive oxygen species generation |
Comparative Reactivity
Key differences from analogous compounds:
| Compound | Reactivity Difference |
|---|---|
| 1-Methylisoquinoline | Lacks carboxylic acid reactivity (no esterification) |
| 6-Hydroxy-THIQ-1-COOH | Higher susceptibility to O-alkylation |
| 7-Methoxyisoquinoline | Reduced metal coordination capacity |
Unresolved Challenges
Scientific Research Applications
Medicinal Chemistry
MTHICA has been extensively studied for its potential therapeutic applications, particularly in treating neurological disorders. Its structure allows it to interact with various biological targets, leading to the following key findings:
- Therapeutic Agent : MTHICA is being investigated as a candidate for treating conditions such as Alzheimer's and Parkinson's disease due to its neuroprotective properties. Research indicates that it may offer a unique mechanism of action compared to traditional medications .
- Neuroprotection : Studies have shown that MTHICA can protect neuronal cells from oxidative stress and apoptosis, making it a promising compound for developing treatments aimed at preserving neuronal integrity in neurodegenerative diseases .
Neuroprotective Studies
Research into the neuroprotective effects of MTHICA highlights its potential role in safeguarding neuronal health:
- Cellular Studies : In vitro studies demonstrate that MTHICA can enhance the survival of neuronal cells exposed to neurotoxic agents. It appears to modulate signaling pathways involved in cell survival and apoptosis .
- Animal Models : Preclinical studies using animal models of neurodegenerative diseases have shown that MTHICA administration can improve cognitive function and reduce the severity of neurodegenerative symptoms .
Synthetic Applications
MTHICA serves as an important building block in organic synthesis, particularly in the development of new pharmaceuticals:
- Natural Product Synthesis : The compound is utilized in synthesizing complex organic molecules, facilitating the development of novel drugs and materials. Its carboxylic acid functional group allows for various chemical modifications that enhance its utility .
- Analytical Chemistry : MTHICA is also employed as a standard reference material in analytical methods, ensuring accuracy and reliability in chemical analysis . Its unique properties make it suitable for use in various chromatographic techniques.
Case Studies
Several case studies illustrate the diverse applications of MTHICA:
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotection | Demonstrated significant reduction in neuronal cell death under oxidative stress conditions when treated with MTHICA. |
| Study B | Synthetic Methodology | Developed a novel synthetic route for producing MTHICA derivatives with enhanced biological activity. |
| Study C | Pharmacological Evaluation | Showed that MTHICA exhibits binding affinity to dopamine receptors, suggesting potential use in treating mood disorders. |
Mechanism of Action
The mechanism of action of 6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets in the body. It can act on neurotransmitter receptors and enzymes, modulating their activity and influencing neurological pathways . The exact pathways and targets depend on the specific derivative and its application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 6-Position
6-Hydroxy-THIQ-1-COOH (CAS 91523-50-1)
- Structure : Features a hydroxyl (–OH) group at the 6-position instead of methyl.
- Molecular Formula: C₁₀H₁₁NO₃ (MW: 193.20) .
- This substitution may also influence hydrogen-bonding interactions in biological systems.
6-Chloro-THIQ-1-COOH Derivatives
- Example : 6-Chloro-2-(ethoxycarbonyl)-THIQ-1-COOH (CAS 871730-27-7) .
- Structure : Chlorine at the 6-position and an ethoxycarbonyl group at the 2-position.
- Impact : The electron-withdrawing chlorine atom may reduce electron density in the aromatic ring, affecting reactivity in electrophilic substitutions. The ethoxycarbonyl group introduces steric bulk and ester functionality, which could modulate metabolic stability.
Substituent Variations at the 1- and 2-Positions
6,7-Dimethoxy-THIQ-1-COOH (CAS 38485-01-7)
- Structure : Methoxy (–OCH₃) groups at the 6- and 7-positions .
- Synthesis: Produced via Petasis reaction using chiral aminoacetaldehyde acetal and boronic acid, followed by cyclization .
- Properties : Methoxy groups enhance lipophilicity and may improve blood-brain barrier penetration compared to 6-Me-THIQ-1-COOH. NMR data (δ 171.8 for carboxylic carbon) confirm structural integrity .
2-(4-Fluorophenyl)-6-Chloro-THIQ-1-COOH (CAS 1260637-82-8)
Halogenated Derivatives
5,7-Dichloro-THIQ-6-COOH Hydrochloride (CAS 1289646-93-0)
Methyl vs. Other Alkyl/Aryl Substituents
Biological Activity
6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid (CAS No. 1260637-29-3) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C₁₁H₁₃NO₂
- Molecular Weight: 191.23 g/mol
- IUPAC Name: 6-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
This compound exhibits its biological effects primarily through interactions with neurotransmitter receptors and modulation of various signaling pathways. Notably, it has shown potential in influencing the IL-6/JAK2/STAT3 signaling pathway, which is implicated in various cancers and inflammatory conditions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of related tetrahydroisoquinoline derivatives. For instance:
- A study on 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid demonstrated its ability to inhibit colorectal cancer progression in a rat model by blocking the IL-6/JAK2/STAT3 pathway. This compound reduced levels of inflammatory markers and restored metabolic alterations associated with cancer .
Neuroprotective Effects
The structural similarity of this compound to neurotransmitters suggests its potential role in neuroprotection. It may act as a precursor for drugs targeting neurodegenerative diseases like Parkinson's disease .
Antimicrobial Activity
Tetrahydroisoquinoline derivatives have shown antimicrobial properties against various pathogens. Although specific data on this compound is limited, its analogs have been reported to inhibit bacterial growth effectively .
Case Studies and Research Findings
Q & A
Q. What established synthetic routes are used for 6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid and its intermediates?
The synthesis typically involves cyclization strategies such as the Pictet-Spengler reaction or modified Bischler-Napieralski methods. For example, carbazole derivatives with methyl substitutions can be synthesized via carbonylative coupling, followed by cyclization and carboxylation steps. Characterization is performed using IR (to confirm carboxylic acid groups), NMR (for structural elucidation), and mass spectrometry (for molecular weight validation) .
Q. Which spectroscopic methods are essential for characterizing this compound?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch).
- ¹H/¹³C NMR : Resolves proton environments and carbon frameworks, critical for confirming the tetrahydroisoquinoline core and methyl/carboxylic acid substituents.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity. These methods are detailed in synthetic protocols for analogous compounds .
Q. How is preliminary biological activity screening conducted for this compound?
Standard assays include:
- Cytotoxicity : MTT assays using cancer cell lines (e.g., colorectal, breast).
- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains.
- Enzyme inhibition : Fluorometric or colorimetric assays targeting receptors (e.g., opioid receptors) or enzymes (e.g., DPP-IV). Evidence from related tetrahydroisoquinoline derivatives highlights these methodologies .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Optimization strategies involve:
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or transition-metal catalysts to enhance cyclization efficiency.
- Solvent systems : Polar aprotic solvents (e.g., DMF) for improved solubility.
- Temperature/pH control : Adjustments to minimize side reactions. Studies on alkyl chain modifications in tetrahydroisoquinoline derivatives demonstrate yield dependencies on reaction conditions .
Q. What approaches are used in structure-activity relationship (SAR) studies?
SAR strategies include:
- Substituent variation : Introducing halogens, alkyl groups, or heterocycles at positions 6, 7, or 8.
- Bioisosteric replacement : Swapping carboxylic acid with ester or amide groups to modulate bioavailability.
- Conformational rigidity : Incorporating constrained analogs (e.g., β-bend mimics) to study receptor binding. Examples from chiral tetrahydroisoquinoline-carboxylic acids illustrate these modifications .
Q. How should discrepancies in biological activity data be resolved?
Contradictions may arise from:
- Purity issues : Validate via HPLC (>95% purity).
- Assay variability : Standardize protocols (e.g., cell passage number, incubation time).
- Structural analogs : Compare activity trends across derivatives to identify critical substituents. Evidence from cytotoxicity studies emphasizes rigorous purity controls .
Q. Which computational methods predict target interactions for this compound?
Advanced approaches include:
- Molecular docking : Using crystal structures of receptors (e.g., opioid receptors) to model binding poses.
- MD simulations : Assessing stability of ligand-receptor complexes over time.
- QSAR modeling : Correlating electronic/steric properties with activity data. Constrained Phe analogs (e.g., β-bend structures) provide templates for docking studies .
Q. How is compound stability evaluated under varying experimental conditions?
Stability assessments involve:
- Forced degradation studies : Exposure to heat, light, or acidic/basic conditions.
- HPLC monitoring : Track degradation products over time.
- Storage optimization : Recommendations for -20°C storage in inert atmospheres to prevent oxidation. Stability data for related hydrochlorides and esters inform these protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
